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molecular formula C12H13NS B8417542 2,6-Dimethyl-4methylthioquinoline

2,6-Dimethyl-4methylthioquinoline

Cat. No. B8417542
M. Wt: 203.31 g/mol
InChI Key: FYIJBBDTXSVERJ-UHFFFAOYSA-N
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Patent
US05112837

Procedure details

A mixture of 4-chloro-2,6-dimethylquinoline (0.5 g, prepared as described in Example 1), sodium thiomethoxide (0.55 g) and dry acetonitrile (20 ml) was heated to reflux under an atmosphere of argon for 15 hours. After cooling to laboratory temperature the mixture was poured into water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers were dried over magnesium sulphate and evaporated to leave 2,6-dimethyl-4methylthioquinoline as a white solid (0.52 g) which was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1.[CH3:14][S-:15].[Na+].C(#N)C>O>[CH3:13][C:4]1[CH:3]=[C:2]([S:15][CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC(=NC2=CC=C(C=C12)C)C
Name
Quantity
0.55 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an atmosphere of argon for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to laboratory temperature the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=C(C=C2C(=C1)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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